molecular formula C12H16ClNO B179410 4-(2-Chloro-5-methylphenoxy)piperidine CAS No. 254883-43-7

4-(2-Chloro-5-methylphenoxy)piperidine

Cat. No. B179410
M. Wt: 225.71 g/mol
InChI Key: MTMIZXIWQUAWTF-UHFFFAOYSA-N
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Description

“4-(2-Chloro-5-methylphenoxy)piperidine” is a chemical compound with the CAS Number: 254883-43-7 . It has a molecular weight of 225.72 .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-5-methylphenoxy)piperidine” can be represented by the InChI code: 1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 . This indicates the presence of a piperidine ring attached to a chloro-methylphenyl group via an ether linkage .

Safety And Hazards

The safety and hazards associated with “4-(2-Chloro-5-methylphenoxy)piperidine” are not specified in the available resources .

Future Directions

The future directions for the study and application of “4-(2-Chloro-5-methylphenoxy)piperidine” are not specified in the available resources .

properties

IUPAC Name

4-(2-chloro-5-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMIZXIWQUAWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589386
Record name 4-(2-Chloro-5-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methylphenoxy)piperidine

CAS RN

254883-43-7
Record name 4-(2-Chloro-5-methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (6 mL) was added to a solution of N-tert-butoxycarbonyl-4-(2-chloro-5-methylphenoxy)piperidine (A, 489 mg) in dichloromethane (20 mL) at room temperature. After stirring at room temperature for 30 min, the reaction mixture was evaporated in vacuo. The residue was partitioned between chloroform and saturated sodium hydrogen carbonate. The organic layer was dried over anhydrous sodium sulfate and then concentrated in vacuo to give the titled compound as yellow crystals, which was used in the next reaction without her purification.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
N-tert-butoxycarbonyl-4-(2-chloro-5-methylphenoxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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